7-Chloronorbornadiene
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chlorobicyclo[2.2.1]hepta-2,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c8-7-5-1-2-6(7)4-3-5/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHVXVCUGFNPTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C=CC1C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167034 | |
| Record name | 7-Chloronorbornadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609-39-8 | |
| Record name | 7-Chloronorbornadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1609-39-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloronorbornadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Chloronorbornadiene and Its Functionalized Analogues
Direct Synthesis Strategies for 7-Chloronorbornadiene
The direct synthesis of this compound can be achieved through several strategic routes, primarily involving the modification of existing 7-substituted norbornane (B1196662) or norbornadiene frameworks or through carefully controlled halogenation and elimination reactions.
Routes from 7-Substituted Norbornane Derivatives
The conversion of other 7-substituted norbornadiene compounds serves as a direct pathway to this compound. One documented method involves starting from anti-7-norbornenol. orgsyn.org This alcohol precursor can be converted to the corresponding chloride. Another related precursor, 7-t-butoxynorbornadiene, also provides a route to this compound. orgsyn.org
Furthermore, synthesis can proceed from more complex polycyclic systems. For instance, the reaction of tricyclo[4.1.0.0(2,7)]hept-4-en-3-ols with methanesulfonyl chloride can lead to the formation of this compound. researchgate.net In a specific case, treatment of an unsubstituted tricycloheptenol with methanesulfonyl chloride at low temperatures (-40°C) did not yield the expected mesylate but instead directly produced this compound as a consecutive product. researchgate.net
Halogenation and Dehydrohalogenation Approaches
Halogenation followed by dehydrohalogenation is a fundamental strategy for introducing unsaturation and specific functionalities into cyclic systems. In the context of norbornadienes, this can be a pathway to halogenated derivatives. For example, the photochemical bromination of benzonorbornadiene with 1,2-dibromotetrachloroethane (B50365) yields isomeric dibromides. nih.gov A subsequent dehydrobromination reaction using a base like potassium tert-butoxide leads to the formation of a monobrominated benzonorbornadiene. nih.gov A similar principle can be applied to synthesize this compound. The process would involve the controlled addition of chlorine across one of the double bonds of a norbornene precursor, followed by a base-induced elimination of hydrogen chloride (dehydrohalogenation) to regenerate the diene system with a chlorine atom at the 7-position. The formation of dichloronorbornadiene has also been noted as a product in rearrangements of other chlorinated polycyclic systems, hinting at the accessibility of halogenated norbornadiene intermediates through such pathways. researchgate.net
Preparation of Key Functionalized 7-Norbornadiene Precursors
This compound is a valuable intermediate for creating a diverse range of functionalized analogues through cross-coupling reactions. The reactivity of the C-Cl bond at the 7-position allows for the introduction of alkynyl and alkenyl groups, significantly broadening the molecular complexity of the norbornadiene scaffold.
Synthesis of 7-Alkynylnorbornadienes from this compound
The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The reaction is highly effective and can be carried out under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org
In this context, this compound acts as the vinyl halide partner. Its reaction with a terminal alkyne under Sonogashira conditions provides direct access to 7-alkynylnorbornadienes. While traditionally performed with palladium and copper, variations of the reaction exist, including copper-free systems and those using other transition metals like nickel. wikipedia.orgnih.gov
Table 1: Typical Conditions for Sonogashira Coupling
| Component | Example Reagents/Catalysts | Purpose |
|---|---|---|
| Vinyl Halide | This compound | Substrate |
| Alkyne | Phenylacetylene, Propyne, etc. | Coupling Partner |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Palladium(0) source |
| Co-catalyst | Copper(I) iodide (CuI) | Increases reaction rate wikipedia.org |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HX by-product |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction Medium |
Synthesis of 7-Alkenylnorbornadienes from this compound
The Suzuki-Miyaura coupling provides an efficient route to 7-alkenylnorbornadienes. This palladium-catalyzed cross-coupling reaction joins an organohalide with an organoboron compound, typically a boronic acid or its ester. beilstein-journals.orgwikipedia.orglibretexts.org The reaction requires a base to activate the organoboron species. libretexts.orgorganic-chemistry.org
Halogenated norbornadienes are effective substrates for Suzuki couplings, reacting with aryl- or vinylboronic acids to yield the corresponding substituted norbornadienes. beilstein-journals.org This method allows for the introduction of various alkenyl and aryl groups at the 7-position of the norbornadiene core, using this compound as the starting halide.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagents/Catalysts | Purpose |
|---|---|---|
| Organohalide | This compound | Substrate |
| Organoboron | Phenylboronic acid, Vinylboronic acid | Coupling Partner |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Palladium(0) source |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates boronic acid organic-chemistry.org |
| Solvent | Toluene, Tetrahydrofuran (THF), Water mixtures | Reaction Medium |
Preparation of Dihalogenated Norbornadiene Intermediates
Dihalogenated norbornadienes are important intermediates for further synthetic transformations. scite.ai These compounds can be synthesized through various methods. One common approach is the direct halogenation of the norbornadiene ring system. For instance, photochemical bromination of a benzonorbornadiene derivative leads to the formation of dibromides. nih.gov
Alternatively, dihalogenated norbornadienes can be prepared via Diels-Alder cycloaddition reactions. scite.ai This involves the reaction of cyclopentadiene (B3395910) with a dihalogenated alkyne. The resulting bicyclic product is a dihalonorbornadiene, which can then be used in subsequent functionalization reactions, such as Suzuki couplings, to create disubstituted norbornadienes. scite.ai
Organometallic Approaches for C-7 Functionalization
The functionalization of the 7-position of the norbornadiene scaffold is a key strategy for modifying its chemical properties. The C-7 chlorine atom in this compound serves as a leaving group, enabling nucleophilic substitution reactions with various organometallic reagents. These approaches provide pathways to introduce a wide range of alkyl, aryl, and alkynyl groups at the bridgehead position.
One common method involves the use of organolithium reagents. For instance, the reaction of this compound with n-butyllithium has been shown to result in the formation of a norbornadienyl anion. acs.org This anionic intermediate can then react with electrophiles, although it can also undergo novel rearrangements. acs.org
Transition metal-catalyzed cross-coupling reactions, such as those employing palladium catalysts, represent a powerful and versatile strategy for functionalizing norbornadiene systems. nih.govresearchgate.net While often applied to halogenated positions on the double bonds (e.g., C-2 or C-3), the principles of these catalytic cycles can be extended to the C-7 position, overcoming the limitations of other methods and allowing for the introduction of diverse functional groups with high efficiency. nih.govresearchgate.net
Table 1: Organometallic Reagents for C-7 Functionalization of this compound
| Reagent Type | Specific Reagent Example | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Organolithium | n-Butyllithium | None | Norbornadienyl anion intermediate | acs.org |
| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | None | 7-Phenylnorbornadiene | vulcanchem.com |
| Alkynylmagnesium Halide | Ethynylmagnesium bromide (HC≡CMgBr) | Copper | 7-Alkynylnorbornadiene | vulcanchem.com |
| Organoboron Compounds | Arylboronic acids | Palladium | 7-Aryl substituted norbornadienes | nih.govresearchgate.net |
Formation of Polycyclic Systems Involving this compound
The strained double bonds of the norbornadiene core make this compound an excellent dienophile and dipolarophile for cycloaddition reactions. These reactions form new rings, leading to the synthesis of complex polycyclic and tetracyclic structures. The substituent at the C-7 position can exert significant electronic and steric influence on the stereochemical outcome of these additions.
A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, where this compound reacts with a conjugated diene. The reverse reaction, a retro-Diels-Alder reaction, is also a known process. kharagpurcollege.ac.in Another important class of reactions is the 1,3-dipolar cycloaddition. acs.org In these reactions, a 1,3-dipole, such as a diazoalkane or an azide, reacts with one of the double bonds of this compound to form a five-membered heterocyclic ring.
For example, the addition of diphenyldiazomethane to this compound has been studied to understand the orbital control in such 1,3-dipolar cycloadditions. acs.org Similarly, reactions with sulfonyl azides lead to the formation of novel 4-azatetracyclo[3.3.0.02,8.03,6]octanes. acs.org The stereoselectivity of these cycloadditions is often influenced by the nature of the C-7 substituent, with the reaction pathway being directed by electronic effects between the substituent and the approaching reactant. acs.org These cycloaddition strategies are fundamental in building molecular complexity from the relatively simple bicyclic starting material.
Table 2: Cycloaddition Reactions for the Formation of Polycyclic Systems
| Reaction Type | Reactant | Resulting Polycyclic System | Key Finding | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Diphenyldiazomethane | Tetracyclic pyrazoline derivative | Elucidates orbital control of the reaction pathway. | acs.org |
| 1,3-Dipolar Cycloaddition | Sulfonyl Azides | 4-Azatetracyclo[3.3.0.02,8.03,6]octane | Creates new heterocyclic frameworks via addition. | acs.org |
| 1,3-Dipolar Cycloaddition | Diazoalkanes | Tetracyclic derivatives | Demonstrates stereospecific endo-anti cycloaddition. | acs.org |
Mechanistic Investigations of 7 Chloronorbornadiene Reactivity
Solvolysis Mechanisms and Carbocationic Intermediates
The solvolysis of 7-chloronorbornadiene is a subject of significant interest due to its remarkably high reaction rate compared to its saturated analogs. This enhanced reactivity points to the involvement of the molecule's π-electron system in stabilizing the transition state leading to a carbocation intermediate.
Analysis of Enhanced Reactivity in Solvolysis
The acetolysis of this compound proceeds at a rate approximately 10¹¹ times faster than that of 7-chloronorbornane. This massive rate enhancement is attributed to the participation of the two double bonds in the departure of the leaving group. The solvolysis of anti-7-norbornenyl tosylate, which has only one double bond, is about 10⁷ times faster than its saturated counterpart, 7-norbornyl tosylate. The presence of the second double bond in the 7-norbornadienyl system provides further significant stabilization to the forming cation, leading to the observed dramatic increase in reaction velocity. This phenomenon underscores the powerful effect of neighboring group participation by the π-bonds in accelerating the ionization process.
Homoallylic Participation and Electron Delocalization in Carbocation Formation
The accelerated solvolysis is a direct consequence of homoallylic participation, where the π-electrons of the double bonds interact with the developing positive charge at the C-7 position. acs.org As the carbon-chlorine bond begins to break, the p-orbitals of the vinyl carbons overlap with the incipient p-orbital at C-7. This through-space interaction delocalizes the forming positive charge over multiple atoms, specifically C-2, C-3, C-5, C-6, and C-7. This electron delocalization significantly lowers the activation energy required for ionization, as the resulting carbocation is not a classical, localized cation but a stabilized, non-classical species. acs.org The simultaneous participation of both double bonds creates a highly stabilized intermediate, accounting for the exceptional reactivity of the this compound system.
Characterization of Non-Classical Carbonium Ion Intermediates
The intermediate formed during the solvolysis of this compound is the 7-norbornadienyl cation, a well-studied example of a non-classical carbonium ion. acs.org In this species, the positive charge is delocalized across the bicyclic framework, involving a three-center, two-electron bond. Spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), have been crucial in elucidating its structure. acs.orgresearchgate.net
In ¹H NMR spectroscopy, the chemical shifts of the protons in the 7-norbornadienyl cation provide evidence for its non-classical nature. For instance, the vinyl protons show a significant downfield shift compared to the parent norbornadiene, indicating their involvement in bearing the positive charge. Similarly, ¹³C NMR spectra show that the C-7 carbon is shielded more than would be expected for a classical carbenium ion, while the olefinic carbons are significantly deshielded. researchgate.net This data is consistent with a structure where the C-7 position shares the positive charge with the π-systems of the double bonds, forming a symmetrically bridged, delocalized cation. This non-classical structure represents a single potential energy minimum, rather than a pair of rapidly equilibrating classical ions. acs.orgresearchgate.net
Table 1: Comparative Acetolysis Rates
| Compound | Relative Rate (k_rel) |
|---|---|
| 7-Chloronorbornane | 1 |
| anti-7-Norbornenyl chloride | ~10⁷ |
| This compound | ~10¹¹ |
Rearrangement Pathways of this compound Derivatives
Beyond solvolysis, this compound and its derivatives undergo various rearrangements, driven by anionic, thermal, or photochemical stimuli. These pathways lead to the formation of distinct structural isomers.
Anion-Mediated Rearrangements
The treatment of this compound with strong bases, such as n-butyllithium, can induce rearrangements through the formation of an intermediate norbornadienyl anion. This anion is unstable and can rearrange to more stable isomeric structures. For example, reaction with n-butyllithium has been shown to produce toluene, indicating a significant skeletal reorganization. The proposed mechanism involves the formation of the 7-norbornadienyl anion, which then undergoes a series of bond cleavages and formations, ultimately leading to the aromatic product.
Thermal and Photochemical Isomerizations
Norbornadiene and its derivatives are well-known for undergoing [2+2] cycloaddition reactions upon photochemical irradiation to form the highly strained quadricyclane (B1213432) isomer. nih.gov This valence isomerization is a key reaction in the context of molecular solar thermal (MOST) energy storage systems. nih.govnih.govrsc.org The photochemical conversion of this compound to 7-chloroquadricyclane proceeds by exposing a solution of the compound to ultraviolet light. nih.gov
The reverse reaction, the thermal isomerization of the quadricyclane derivative back to the norbornadiene derivative, can be achieved by heating. nih.gov This process releases the strain energy stored in the quadricyclane cage. For the parent norbornadiene/quadricyclane system, this process releases approximately 88 kJ/mol. nih.gov The presence of a substituent at the C-7 position can influence the kinetics and thermodynamics of both the forward photochemical and reverse thermal reactions.
Table 2: Isomerization Reactions of the Norbornadiene Skeleton
| Reaction Type | Reactant | Product | Conditions |
|---|---|---|---|
| Photochemical Isomerization | Norbornadiene | Quadricyclane | UV Irradiation |
| Thermal Isomerization | Quadricyclane | Norbornadiene | Heat |
Oxidative Rearrangements to Prostanoid Synthons (Oxa-Cope Rearrangements)
The transformation of the norbornadiene framework into functionalized cyclopentane (B165970) derivatives is a powerful strategy in organic synthesis, particularly for the preparation of prostanoid synthons. One key transformation involves an oxidative rearrangement of intermediates derived from this compound. This process often leverages a sequence involving an initial reaction to introduce a hydroxyl group, followed by a sigmatropic rearrangement, such as the Oxy-Cope or a related variant, which is driven by the formation of a stable carbonyl group. wikipedia.orgorganic-chemistry.org
A notable application of this strategy is the synthesis of a precursor to 15-deoxy-Δ12,14-prostaglandin J2 (15-d-PGJ2), a biologically active prostaglandin (B15479496). core.ac.uk In this synthesis, this compound is first converted to a secondary alkyllithium reagent, which then reacts with an α,β-unsaturated aldehyde (trans-oct-2-enal) to produce a substituted bicyclic alcohol. core.ac.uk Following protection of this alcohol, the pivotal step is an oxidative rearrangement initiated by treatment with Oxone (potassium peroxymonosulfate). This reaction proceeds through an intermediate that undergoes a rearrangement analogous to an Oxa-Cope rearrangement, ultimately yielding a key hydroxyaldehyde synthon after acidic hydrolysis. core.ac.uk
The driving force for this type of rearrangement is the tautomerization of the initially formed enol to a thermodynamically stable carbonyl compound. organic-chemistry.org The anionic variant of the Oxy-Cope rearrangement, in particular, exhibits significantly accelerated reaction rates. wikipedia.orgorganic-chemistry.org While the reaction can proceed through a concerted chair-like transition state, stepwise radical pathways are also possible, and the stereochemical outcome is dictated by the geometry of this transition state. wikipedia.org
Table 1: Synthesis of a Prostanoid Synthon via Oxidative Rearrangement
| Step | Reactant(s) | Reagent(s) | Product | Key Transformation |
|---|---|---|---|---|
| 1 | This compound | LDBB, then trans-oct-2-enal | Secondary alcohol derivative (2.38) | Reductive lithiation and alkylation |
| 2 | Alcohol (2.38) | Protecting Group | Protected alcohol (2.39) | Hydroxyl protection |
Data sourced from a reported total synthesis of (±)-15-deoxy-∆12,14-PGJ2. core.ac.uk
Rearrangements in Related Bicyclic and Tricyclic Systems
The rearrangement behavior of the norbornadiene skeleton is part of a broader class of transformations observed in related strained bicyclic and tricyclic systems. nih.gov These reactions are often driven by the release of ring strain. wikipedia.org Sigmatropic rearrangements, such as the Cope and Oxy-Cope, are particularly valuable in this context for constructing complex molecular architectures, including seven-membered rings and heterocyclic hydropentalenes. nih.govnsf.gov
For instance, the divinylcyclopropane Cope rearrangement provides a powerful route to cycloheptadienes, with the release of strain from the three-membered ring providing a strong thermodynamic driving force. nih.gov Similarly, cascade sequences involving an initial transformation to form a 1,5-diene followed by a Cope rearrangement have been explored to synthesize heteroatomic hydropentalenes from oxo- or aza-bridged bicyclo[3.2.1]octene systems. nsf.gov
While not directly involving this compound, the principles governing these rearrangements are relevant. The rigid, strained framework of norbornadiene and its derivatives predisposes them to undergo skeletal reorganizations under thermal, photochemical, or catalytic conditions. Other examples in related systems include the rearrangement of bicyclic nitrones to lactams, which can be induced either photochemically or through non-photochemical methods like treatment with trifluoromethanesulfonic anhydride (B1165640) followed by a base. nih.gov These studies highlight the general propensity of strained, fused ring systems to undergo predictable rearrangements to yield valuable synthetic intermediates. nih.gov
Radical and Electron Transfer Processes
Chlorine Atom Abstraction Reactions
Radical reactions involving this compound can be initiated by chlorine atom abstraction. This process generates a norbornadien-7-yl radical, which can be trapped or undergo further reactions. A key example of this reactivity is the use of this compound as a methine (CH) transfer reagent in organometallic synthesis. nih.gov
In a specific application, a low-valent titanium(III) complex is used to abstract the chlorine atom from this compound. The resulting organometallic radical is captured by a molybdenum complex. Subsequent extrusion of benzene (B151609) from the norbornadienyl ligand results in the efficient formation of a molybdenum methylidyne complex. nih.gov This sequence demonstrates a practical application of chlorine atom abstraction from this substrate to achieve a challenging chemical transformation. nih.gov
The fundamental process of chlorine atom abstraction is a subject of extensive study in physical organic chemistry. nih.govrsc.orgiaea.org The dynamics and kinetics of such reactions are influenced by factors like collision energy and the nature of the radical abstracting agent. nih.gov These studies provide a theoretical framework for understanding the initial step in the radical-mediated transformations of this compound.
Table 2: Molybdenum Methylidyne Synthesis via Chlorine Atom Abstraction
| Step | Substrate | Reagent(s) | Intermediate(s) | Final Product |
|---|---|---|---|---|
| 1 | This compound | Titanium(III) complex | Norbornadien-7-yl radical | Molybdenum Methylidyne Complex |
| 2 | Molybdenum complex | Traps radical | Molybdenum-norbornadienyl complex | Molybdenum Methylidyne Complex |
This strategy represents a one-pot methine (CH) transfer process. nih.gov
Reductive Lithiation Processes
Reductive lithiation provides an effective method for converting carbon-halogen bonds into carbon-lithium bonds, generating highly reactive organolithium reagents. researchgate.net In the case of this compound, this transformation is accomplished by using an electron transfer agent, such as lithium in the presence of a catalytic amount of an aromatic compound like naphthalene (B1677914) or 4,4′-di-tert-butylbiphenyl (DTBB). core.ac.uk
The reaction of this compound with lithium di-tert-butylbiphenylide (LDBB) efficiently produces the corresponding secondary alkyllithium species. core.ac.uk This organolithium reagent is a potent nucleophile and can be readily trapped with various electrophiles. For example, its addition to α,β-unsaturated aldehydes, such as trans-oct-2-enal, has been used to construct key intermediates for prostaglandin synthesis. core.ac.uk
There are two primary methods for this type of reductive lithiation: the preformed aromatic radical-anion (PAR) method and the catalytic aromatic (CA) method. core.ac.uk The PAR method involves using a stoichiometric amount of the preformed radical-anion, while the CA method uses a catalytic amount of the aromatic compound with an excess of lithium metal. core.ac.uk The use of preformed radical-anions, such as LDBB or lithium naphthalenide, often results in higher yields under milder conditions. researchgate.netclockss.org This process represents a powerful tool for generating the 7-norbornadienyllithium reagent, enabling the construction of complex molecules from the simple bicyclic starting material. core.ac.uk
Cycloaddition Reactions Involving 7 Chloronorbornadiene Systems
[3+2] Cycloadditions with Dipolarophiles
The reaction of 7-chloronorbornadiene with 1,3-dipoles, such as diazoalkanes, is a classic example of a [3+2] cycloaddition, leading to the formation of five-membered heterocyclic rings. uchicago.eduwikipedia.org The stereochemical and electronic outcomes of these additions are significantly influenced by the chloro substituent at the bridging carbon.
In the context of 7-substituted norbornadienes, the two double bonds are chemically equivalent, so site selectivity is not a factor. However, the stereoselectivity of the addition is a key consideration. The dipolarophile can approach the double bond from the same side as the C7 substituent (syn addition) or from the opposite side (anti addition).
Research into the addition of diphenyldiazomethane to this compound has shown a pronounced preference for addition anti to the chlorine atom. In one study, this reaction yielded two principal products resulting from anti-attack, demonstrating high stereoselectivity. The major product is the exo,anti-adduct, with a smaller amount of the endo,anti-adduct also being formed. This indicates a strong directing effect from the C7-chloro group, favoring the less sterically hindered face for cycloaddition.
| Reactant | Dipolarophile | Adduct Type | Product Distribution (%) | Reference |
|---|---|---|---|---|
| This compound | Diphenyldiazomethane | exo,anti-Adduct | Major Product | acs.org |
| This compound | Diphenyldiazomethane | endo,anti-Adduct | Minor Product | acs.org |
| This compound | Diphenyldiazomethane | syn-Adducts | Not Observed | acs.org |
The observed anti-selectivity in the [3+2] cycloaddition of dipolarophiles to this compound is primarily governed by electronic factors, specifically through-space orbital interactions, rather than simple sterics. acs.org According to Frontier Molecular Orbital (FMO) theory, the course of a cycloaddition is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgresearchgate.net
The electron-withdrawing chlorine atom at the C7 position exerts a significant influence on the π-orbitals of the double bonds. This substituent effect lowers the energy of the syn-face π-orbital (the orbital on the same side as the chlorine) relative to the anti-face π-orbital. This energy perturbation makes the anti-face π-orbital the effective HOMO of the norbornadiene system. Consequently, for a HOMO(dipole)-LUMO(dipolarophile) controlled reaction, the interaction is weakened for the syn-face.
Conversely, in a LUMO(dipole)-HOMO(dipolarophile) controlled reaction, the higher energy of the anti-face π-orbital makes it a better match for the LUMO of the incoming 1,3-dipole. acs.org In the case of diphenyldiazomethane addition to this compound, the reaction is controlled by the interaction of the dipole's LUMO with the dienophile's HOMO. The preferential formation of the anti-adduct is thus a direct consequence of the superior overlap and smaller energy gap associated with the anti-face HOMO of the this compound. acs.org
Photoinduced [2+2] Cycloadditions for Valence Isomerization
Norbornadiene and its derivatives are well-known to undergo an intramolecular [2+2] photocycloaddition to form their corresponding quadricyclane (B1213432) valence isomers. chalmers.se This transformation is a reversible process that allows for the storage of solar energy in the form of chemical strain in the quadricyclane molecule. chalmers.se
This compound readily participates in this photoinduced valence isomerization to yield 7-chloroquadricyclane. The reaction is typically carried out by irradiating the starting material with UV light, often in the presence of a photosensitizer. google.com The sensitizer, such as acetophenone, absorbs the light energy and transfers it to the this compound, promoting it to an excited state where the [2+2] cycloaddition can occur. google.comresearchgate.net This method provides an efficient route to the highly strained 7-chloroquadricyclane structure. google.com
| Starting Material | Product | Sensitizer | Conditions | Conversion (%) | Reference |
|---|---|---|---|---|---|
| This compound | 7-Chloroquadricyclane | Acetophenone | 450W Hg Lamp, Duran Filter, 60 hours | 97 | google.com |
Theoretical and Computational Studies on 7 Chloronorbornadiene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide a powerful lens through which the electronic structure of molecules like 7-chloronorbornadiene can be understood. ornl.gov These first-principles calculations, which aim to solve the Schrödinger equation for a given system, offer insights into molecular properties without reliance on experimental data. ornl.gov Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP) are commonly employed to approximate solutions to the many-electron Schrödinger equation, which is otherwise unsolvable for all but the simplest systems. ornl.govcecam.org These computational approaches are instrumental in elucidating the intricate relationship between a molecule's structure and its electronic characteristics. ornl.govnih.gov
The stability of carbocations, which are critical intermediates in many organic reactions, is a key area of investigation in computational chemistry. researchgate.netmasterorganicchemistry.com For carbocations derived from this compound, molecular orbital (MO) analysis is crucial for understanding the distribution of positive charge and the factors that contribute to the ion's stability. libretexts.org Carbocations are electron-deficient species with a vacant p-orbital, and their stability is greatly influenced by the delocalization of this positive charge. masterorganicchemistry.com
A fundamental principle governing carbocation stability is the degree of substitution; tertiary carbocations are generally more stable than secondary, which are in turn more stable than primary carbocations. libretexts.orglibretexts.org This trend is attributed to two primary electronic effects: the inductive effect and hyperconjugation. libretexts.org Alkyl groups are more effective at donating electron density through inductive effects than hydrogen, which helps to disperse the positive charge of the carbocation. libretexts.org
Hyperconjugation involves the stabilizing interaction between the empty p-orbital of the carbocation and the electrons in adjacent C-H or C-C sigma bonds. libretexts.orgfiveable.me This overlap of orbitals allows for the delocalization of the positive charge over a larger area, thereby increasing the stability of the carbocation. libretexts.orgfiveable.me The more alkyl groups that are adjacent to the carbocationic center, the greater the potential for hyperconjugation and, consequently, the greater the stability. libretexts.org Molecular orbital diagrams can visually represent this delocalization, showing the interaction of the vacant p-orbital with neighboring sigma bonds to form a more stable, extended bonding molecular orbital. libretexts.org
The planarity of carbocations, with their sp2-hybridized carbon center, is a direct consequence of their electronic structure. libretexts.org This planar geometry allows for maximum overlap in hyperconjugation and resonance stabilization. masterorganicchemistry.comlibretexts.org In cases where a carbocation is adjacent to a pi system, resonance stabilization can provide a significant increase in stability by delocalizing the positive charge across multiple atoms. masterorganicchemistry.com
Table 1: Factors Influencing Carbocation Stability
| Stabilizing Factor | Description | Effect on Stability |
|---|---|---|
| Inductive Effect | Electron-donating groups, such as alkyl groups, push electron density towards the positively charged carbon, reducing its charge. libretexts.org | Increases stability. libretexts.org |
| Hyperconjugation | Overlap of filled C-H or C-C σ-bonds with the empty p-orbital of the carbocation, delocalizing the positive charge. libretexts.orgfiveable.me | Increases stability, with more substituted carbocations being more stable. libretexts.org |
| Resonance | Delocalization of the positive charge through an adjacent π-system, spreading the charge over multiple atoms. masterorganicchemistry.com | Significantly increases stability. masterorganicchemistry.com |
| Hybridization | Carbocations are sp2 hybridized and planar, which facilitates stabilization through hyperconjugation and resonance. libretexts.org | Planarity is crucial for effective delocalization. |
The concept of structure-reactivity relationships is a cornerstone of organic chemistry, enabling chemists to predict how a molecule's structure will influence its behavior in a chemical reaction. numberanalytics.com Computational chemistry plays a vital role in quantifying these relationships. uvic.ca By calculating molecular descriptors, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), it is possible to build quantitative structure-reactivity relationship (QSRR) models. chemrxiv.org These models can then be used to predict reaction rates and selectivity for new, unstudied systems. uvic.ca
For this compound, computational methods can predict its reactivity in various transformations. For instance, in cycloaddition reactions, the electronic nature of the reactants is a key determinant of the reaction's feasibility and outcome. rsc.org The electrophilicity and nucleophilicity of the reacting species, which can be quantified using DFT-based reactivity indices, can predict the polar nature of the reaction and the direction of electron density flow. mdpi.com
These predictive models are often built using multivariate linear regression, which correlates experimental data (like reaction rates) with calculated molecular descriptors. uvic.ca The accuracy of these models is validated through various statistical methods, including train-test splits and predictions for external datasets. uvic.ca Such models not only provide predictive power but also offer deeper mechanistic insights into the factors controlling chemical reactivity. uvic.ca
Computational Elucidation of Reaction Mechanisms
Computational chemistry has become an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. rsc.orgarxiv.org By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that separate them, providing a comprehensive understanding of the reaction mechanism. rsc.orgarxiv.org This is particularly valuable for complex reactions where experimental characterization of transient species is challenging. rsc.org
The potential energy surface (PES) provides a complete description of a system's energy as a function of its atomic coordinates. researchgate.net A key goal in computational mechanism studies is to map out this landscape, identifying the local minima that correspond to stable molecules (reactants, intermediates, and products) and the transition states that represent the energy maxima along the reaction pathways connecting these minima. cam.ac.ukresearchgate.net
Disconnectivity graphs are a powerful visualization tool for representing the complex topography of a PES. cam.ac.uknih.gov These graphs illustrate the energetic relationships between different minima and the barriers that must be overcome for interconversion. nih.gov For a system like this compound, which can undergo various rearrangements, mapping the energy landscape can reveal the most favorable reaction pathways and explain the observed product distributions. cam.ac.uk
The characterization of transition states is particularly important, as the energy of the transition state determines the activation energy of the reaction and thus its rate. nih.gov Computational methods can not only locate transition state structures but also analyze their electronic properties to understand the factors that stabilize or destabilize them. nih.gov For example, the aromaticity of a transition state can significantly lower the activation barrier for a reaction. nih.gov
Molecular Electron Density Theory (MEDT) offers an alternative perspective to the traditional frontier molecular orbital (FMO) theory for understanding chemical reactivity, particularly in cycloaddition reactions. mdpi.com MEDT posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. mdpi.com
In the context of cycloaddition reactions involving this compound, MEDT can be used to analyze the flow of electron density between the reacting molecules. luisrdomingo.commdpi.com The global electron density transfer (GEDT) at the transition state is a key parameter in MEDT, indicating the polar nature of the reaction. mdpi.commdpi.com Reactions with a high GEDT are considered polar, while those with a low GEDT are non-polar. mdpi.com
The theory also employs conceptual DFT reactivity indices, such as the electrophilicity ω index and the nucleophilicity N index, to classify reactants and predict their behavior in polar cycloaddition reactions. mdpi.comrsc.org Analysis of the Parr functions, which are related to the local electrophilicity and nucleophilicity, can help to explain the regioselectivity of these reactions. rsc.org
Bonding Evolution Theory (BET), often used in conjunction with MEDT, provides a detailed description of the bond formation and breaking processes along the reaction coordinate. rsc.org By analyzing the topological changes in the electron localization function (ELF), BET can determine whether a reaction is concerted or stepwise and can identify the sequence of bond formation events. luisrdomingo.comrsc.org This level of detail is crucial for a complete understanding of the reaction mechanism. rsc.org For example, in a [3+2] cycloaddition, BET can reveal whether the two new sigma bonds are formed simultaneously or in a sequential manner. rsc.org
Advanced Applications of 7 Chloronorbornadiene in Organic Synthesis and Materials Science
Strategic Intermediate in Complex Molecule Synthesis
Due to its inherent ring strain and functional handles, 7-chloronorbornadiene serves as a powerful building block for constructing intricate molecular architectures. upc.edu Its utility is particularly evident in the synthesis of biologically active compounds like prostaglandins (B1171923) and their analogues.
Synthesis of Prostaglandin (B15479496) and Prostanoid Analogues
Prostanoids are a class of lipid mediators that includes prostaglandins, thromboxanes, and prostacyclins, which regulate a wide array of physiological processes such as inflammation and vasoconstriction. nih.govacs.org The chemical complexity of these molecules presents significant synthetic challenges. This compound has emerged as a key starting material in novel synthetic routes toward these compounds.
One innovative approach leverages this compound for the synthesis of prostaglandin J2 (PGJ2) analogues. researchgate.net A key strategy involves the reaction of the lithium derivative of this compound with an α,β-unsaturated aldehyde, such as trans-oct-2-enal. This initial step is followed by a series of rearrangements to construct the core structure of the prostaglandin. researchgate.net
Another distinct strategy utilizes this compound to create prostanoid analogues featuring an allene (B1206475) moiety, a structural motif of significant chemical interest. mdpi.com This synthetic pathway begins with the reaction of this compound with an alkynyl Grignard reagent, which leads to a dienyne intermediate. mdpi.com Subsequent regioselective epoxidation of this intermediate, followed by an oxa-Cope rearrangement, yields a key aldehyde synthon, which is a versatile precursor for various prostaglandin analogues. mdpi.commdpi.com
Table 1: Key Intermediates in Prostanoid Analogue Synthesis from this compound
| Starting Material | Key Reagent | Intermediate | Synthetic Target | Citation |
| This compound | trans-oct-2-enal | Hydroxyl aldehyde | Prostaglandin J2 Analogue | researchgate.net |
| This compound | Alkynyl Grignard reagent | Dienyne, Aldehyde synthon | Allene-containing Prostaglandin J2 Analogue | mdpi.com |
Components in Molecular Solar Thermal (MOST) Energy Storage Systems
Molecular Solar Thermal (MOST) systems offer a promising avenue for capturing and storing solar energy in chemical bonds, allowing for on-demand energy release as heat. chalmers.sechemrxiv.org The norbornadiene (NBD) to quadricyclane (B1213432) (QC) photoisomerization is a leading candidate for MOST applications, as NBD can be converted by sunlight into its high-energy, metastable QC isomer, which can store this energy for extended periods. chemistryviews.orgd-nb.infonih.gov
Design and Functionalization of Norbornadiene-Quadricyclane Photoswitches
Unsubstituted norbornadiene suffers from limitations for practical MOST applications, including an absorption spectrum that does not sufficiently overlap with the solar spectrum and a low photoisomerization quantum yield. researchgate.netd-nb.info To overcome these issues, the NBD scaffold is functionalized, typically by introducing donor and acceptor groups onto its double bonds (at the C2 and C3 positions). This creates a "push-pull" system that red-shifts the absorption wavelength into the visible range, enhancing solar energy capture. mdpi.com
Halogenated norbornadienes are key precursors in the synthesis of these tailored photoswitches. While much of the work focuses on 2,3-dihalo-NBDs, the principles are broadly applicable. For instance, 2-bromo-3-chloronorbornadiene is a versatile starting point for introducing different functional groups through sequential palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. researchgate.netmdpi.com This modular approach allows for the systematic design and synthesis of NBD derivatives with optimized properties for MOST systems. researchgate.net The primary strategies for creating functionalized NBDs include these stepwise cross-coupling reactions and the Diels-Alder reaction between a functionalized acetylene (B1199291) and cyclopentadiene (B3395910). researchgate.netd-nb.info
Tuning Photophysical Properties for Energy Storage Applications
The performance of a MOST system is determined by several key photophysical parameters, including the absorption onset (λ_onset), the quantum yield of photoisomerization (Φ_iso), the energy storage density (E_storage), and the half-life (t_1/2) of the QC isomer. researchgate.netmdpi.com The primary method for tuning these properties involves modifying the electronic character of the NBD core. Introducing donor-acceptor substituents at the C2 and C3 positions can extend the π-conjugation, leading to a significant red-shift in absorption and improving the match with the solar spectrum. upc.edu
Table 2: Influence of Substitution on NBD/QC System Properties for MOST Applications
| Substitution Position | Type of Substituent | Primary Effect | Impact on MOST Properties | Citation |
| C2 and C3 (double bond) | Donor-Acceptor Groups | Electronic (Conjugative) | Red-shifts absorption spectrum (λ_onset) | researchgate.netmdpi.com |
| C7 (bridgehead) | Bulky Groups | Steric Hindrance | Increases quantum yield (Φ_iso) and QC half-life (t_1/2) | mdpi.com |
Reagent in Organometallic and Inorganic Chemistry
Beyond its role as a synthetic building block, this compound serves as a specialized reagent in organometallic chemistry, particularly in reactions involving the transfer of single-carbon units.
Application in Methine Transfer Chemistry
Methine (CH) transfer reactions are fundamental for constructing carbon-carbon and carbon-metal bonds. This compound has been instrumental in a novel and efficient strategy for methine transfer to a metal center. chemistryviews.org The process is initiated by the abstraction of the chlorine atom from this compound by a potent reducing agent, such as a low-valent titanium complex. chemistryviews.org This step generates a norbornadien-7-yl radical.
This radical is subsequently captured by a second metal complex, for example, a molybdenum center, forming a metal-carbon bond. The resulting organometallic adduct is unstable and undergoes a retro-[4+2+1] cycloaddition, extruding a stable molecule of benzene (B151609). chemistryviews.org This elimination step leaves the methine (CH) group bound to the molybdenum, effectively completing the transfer of the CH unit from the norbornadiene framework to the metal center. chemrxiv.org This one-pot reaction provides an elegant and efficient route to synthesizing metal methylidyne complexes, which are valuable intermediates in catalysis and materials science. chemistryviews.org
Table 3: Key Components in Methine Transfer Reaction Using this compound
| Component | Role | Example Species | Citation |
| This compound | Methine (CH) Source | C₇H₇Cl | chemistryviews.org |
| Metal Complex 1 | Chlorine Abstractor | Titanium(III) complex | chemistryviews.org |
| Metal Complex 2 | Radical Captor | Molybdenum(III) complex | |
| Product | Metal Methylidyne | [Mo(CH)(...)] | chemistryviews.org |
Coordination Chemistry of Norbornadiene Derivatives As Ligands
Ligand Properties and Coordination Modes of Substituted Norbornadienes
Norbornadiene (NBD), or bicyclo[2.2.1]hepta-2,5-diene, typically acts as a bidentate chelating ligand to a single metal center through its two olefinic double bonds. wikipedia.org The geometry of the norbornadiene molecule is such that the two double bonds are held in a rigid, syn-facial orientation, which is ideal for chelation to a metal. Transition metals form stable π-complexes with norbornadiene, which have been employed as non-reactive supporting ligands in some catalytic reactions. nih.gov
The coordination of norbornadiene to a metal is primarily a form of Lewis acid-base interaction, where the filled π-orbitals of the alkene double bonds (the Lewis base) donate electron density to empty d-orbitals on the metal (the Lewis acid). atlanticoer-relatlantique.ca Simultaneously, there can be a back-donation of electron density from filled metal d-orbitals into the empty π*-antibonding orbitals of the alkene. The extent of this forward and back-donation dictates the strength and nature of the metal-ligand bond.
The introduction of substituents on the norbornadiene ring significantly alters its electronic and steric properties as a ligand. A substituent at the 7-position, such as in 7-chloronorbornadiene, is located on the bridge carbon and can exert a considerable inductive effect on the double bonds. The electron-withdrawing nature of the chlorine atom in this compound decreases the electron density of the π-system, which can affect the strength of the coordination bond with a transition metal. evitachem.com
Furthermore, substituents can influence the stability and reactivity of the resulting metal complexes. For instance, the dissociation of 7-substituted norbornadiene tetracarbonyl complexes of chromium, molybdenum, and tungsten is reported to be faster than their corresponding parent norbornadiene complexes. acs.org This suggests that the substituent at the 7-position can weaken the metal-ligand bond, facilitating ligand substitution reactions. acs.org Iron tricarbonyl complexes containing a substituent at the 7-position of the norbornadiene ligand have also been shown to exhibit carbon monoxide (CO) release, a property modulated by the nature of the substituent. researchgate.net
The coordination modes of substituted norbornadienes are generally similar to the parent NBD, acting as a chelating η⁴-diene. However, the altered electronic properties can influence the rotational barrier of the alkene about the metal-centroid vector. wikipedia.org
Table 1: Comparison of Ligand Properties of Norbornadiene and this compound
| Property | Norbornadiene (NBD) | This compound |
|---|---|---|
| Substituent Effect | Unsubstituted, serves as a baseline. | Electron-withdrawing chloro group at the C7 bridge position. evitachem.com |
| Electronic Properties | Standard π-donating ability. | Reduced π-electron density due to inductive effect, potentially weakening the M-L bond. acs.org |
| Coordination Mode | Typically chelating η⁴-diene. wikipedia.org | Typically chelating η⁴-diene. |
| Reactivity in Complexes | Forms stable complexes, often used as a supporting ligand. nih.gov | Complexes may show enhanced lability, facilitating ligand dissociation and substitution. acs.orgresearchgate.net |
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with norbornadiene derivatives, including this compound, generally involves the reaction of a suitable metal precursor with the ligand. jocpr.comsysrevpharm.org A common method is the direct reaction of a metal carbonyl with the norbornadiene derivative, often under thermal or photochemical conditions, leading to the displacement of CO ligands. acs.org
For example, 7-chloronorbornadienetetracarbonylmolybdenum has been synthesized by heating molybdenum hexacarbonyl with this compound in a high-boiling solvent like methylcyclohexane (B89554). acs.org Similarly, reactions of ruthenium(II) complexes with norbornadiene can yield Ru(II) chloro NBD complexes. arabjchem.org
The general procedure for synthesizing such complexes can be summarized as:
Dissolving the metal salt or metal carbonyl precursor in an appropriate solvent. sysrevpharm.org
Adding the substituted norbornadiene ligand, often in a specific molar ratio (e.g., 1:1 or 1:2 metal to ligand). ua.es
The reaction mixture may be stirred at room temperature or refluxed for several hours to facilitate the reaction. sysrevpharm.org
The resulting complex, which often precipitates from the solution, is then isolated by filtration, washed with a suitable solvent, and dried. jocpr.com
Characterization of these newly synthesized complexes is crucial to confirm their structure and purity. Standard analytical techniques employed include: jocpr.comua.esresearchgate.net
Infrared (IR) Spectroscopy: To identify the coordination of the norbornadiene ligand by observing shifts in the C=C stretching frequencies and to monitor the presence and bonding mode of other ligands like CO.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complex in solution. Shifts in the chemical shifts of the vinylic and bridgehead protons of the norbornadiene ligand upon coordination provide evidence of complex formation. acs.org
Elemental Analysis: To determine the empirical formula of the complex and confirm its stoichiometry. arabjchem.org
Mass Spectrometry: To determine the molecular weight of the complex. arabjchem.org
X-ray Crystallography: To determine the solid-state molecular structure, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.
Table 2: Synthesis and Characterization of a Representative this compound Complex
| Complex | Synthetic Method | Key Characterization Data | Reference |
|---|---|---|---|
| 7-Chloronorbornadienetetracarbonylmolybdenum | Reaction of Molybdenum hexacarbonyl with this compound in refluxing methylcyclohexane under a nitrogen atmosphere. | IR (CS₂): ν(CO) at 2045, 1978, 1955, 1928 cm⁻¹. ¹H NMR (CS₂): τ 4.95 (vinylic H), τ 6.02 (bridgehead H), τ 6.27 (bridge H). | acs.org |
Catalytic Activity of Metal-Norbornadiene Complexes in Organic Transformations
Metal complexes containing norbornadiene and its derivatives are not only of structural interest but also exhibit significant catalytic activity in a variety of organic transformations. The strained nature of the norbornadiene ligand can be harnessed to drive catalytic cycles. nih.gov The electronic and steric properties imparted by substituents on the norbornadiene ring can be used to fine-tune the activity and selectivity of these catalysts.
One notable application is in carbonylative rearrangement reactions. Dinickel complexes have been shown to catalyze the carbonylative rearrangement of 7-substituted norbornadienes to form fused bicyclic dienones. nih.gov This transformation proceeds via an unusual C-C bond oxidative addition, a pathway not readily accessible with mononuclear complexes. nih.gov
Ruthenium-norbornadiene complexes have been investigated for their catalytic potential in dehydrogenation reactions. arabjchem.org For instance, Ru(II) hydrido NBD complexes have been found to be efficient for the catalytic dehydrogenation of alkanes. arabjchem.org
Palladium-catalyzed reactions are another area where norbornadiene complexes are active. Borylated norbornadiene derivatives have been used in Suzuki-Miyaura coupling reactions. beilstein-journals.org Furthermore, palladium complexes catalyze the allylation and hydrosilylation of norbornadiene. researchgate.netrsc.org In the hydrosilylation of norbornadiene, palladium-based catalysts can provide high selectivity for the exo-substituted norbornene product, and the nature of other ligands on the palladium center strongly influences the catalyst's activity and selectivity. rsc.org
The isomerization of quadricyclane (B1213432) to norbornadiene is another reaction catalyzed by transition metal complexes, where the catalyst facilitates the symmetry-forbidden reaction by mixing the ground and excited states of the reactant. researchgate.net
Table 3: Examples of Catalytic Reactions Involving Metal-Norbornadiene Complexes
| Catalyst/Metal System | Substrate | Transformation | Product | Reference |
|---|---|---|---|---|
| Dinickel Complex | 7-Substituted Norbornadienes | Carbonylative Rearrangement | Fused Bicyclic Dienones | nih.gov |
| Ru(II) Hydrido NBD Complexes | Alkanes | Dehydrogenation | Alkenes | arabjchem.org |
| Palladium(0) Complexes | Norbornadiene, Allyl Esters | Allylation | Isomeric Allylation Products | researchgate.net |
| Palladium Complexes with Phosphine (B1218219) Ligands | Norbornadiene, Hydrosilanes | Hydrosilylation | Exo-substituted Norbornene | rsc.org |
| Palladium(II) Chloride Norbornadiene Complex | Quadricyclane | Valence Isomerization | Norbornadiene | acs.org |
Q & A
Q. What steps ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer : Document all variables (e.g., reagent batch, drying time, distillation cuts) and adhere to standardized protocols (e.g., IUPAC guidelines). Open-access repositories for raw spectral data (e.g., NMR, IR) and reaction videos enhance transparency. Collaborative validation across labs, as seen in Grubbs et al. , mitigates procedural artifacts.
Q. How can researchers balance exploratory and confirmatory studies when investigating novel this compound applications?
- Methodological Answer : Adopt a tiered approach:
- Exploratory : High-throughput screening (e.g., 50 mg-scale reactions ) identifies promising leads.
- Confirmatory : DOE (Design of Experiments) optimizes critical parameters (e.g., temperature, catalyst loading) for scalability.
Pre-registration of hypotheses (e.g., on Open Science Framework) reduces hindsight bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
